METHYL 2-[(5-CHLOROPYRIDIN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)FORMAMIDO]PROPANOATE
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Overview
Description
Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloropyridinyl group, and a fluorophenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the chloropyridinyl intermediate: This step involves the reaction of 5-chloropyridine with an appropriate amine to form the chloropyridinyl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with the fluorophenyl group: The final step involves the coupling of the chloropyridinyl intermediate with a fluorophenyl formamide derivative under suitable conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in alcohols or amines.
Scientific Research Applications
Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The trifluoromethyl and chloropyridinyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate
- Methyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid methyl ester
Uniqueness
Methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)formamido]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O3/c1-27-14(26)15(16(19,20)21,23-12-7-6-9(17)8-22-12)24-13(25)10-4-2-3-5-11(10)18/h2-8H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDWXACDVQZZJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC1=NC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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